molecular formula C21H46ClNO B15187451 N-((Decyloxy)methyl)-N,N-dimethyl-1-octanaminium chloride CAS No. 366491-03-4

N-((Decyloxy)methyl)-N,N-dimethyl-1-octanaminium chloride

Cat. No.: B15187451
CAS No.: 366491-03-4
M. Wt: 364.0 g/mol
InChI Key: NQHWAGIKOCJGFV-UHFFFAOYSA-M
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Description

N-((Decyloxy)methyl)-N,N-dimethyl-1-octanaminium chloride is a quaternary ammonium compound (QAC) with a unique structural configuration. It features an octyl (C8) backbone, a decyloxy (C10H21O) group attached via a methylene bridge (-CH2-), and two methyl groups bound to the nitrogen center.

Properties

CAS No.

366491-03-4

Molecular Formula

C21H46ClNO

Molecular Weight

364.0 g/mol

IUPAC Name

decoxymethyl-dimethyl-octylazanium;chloride

InChI

InChI=1S/C21H46NO.ClH/c1-5-7-9-11-13-14-16-18-20-23-21-22(3,4)19-17-15-12-10-8-6-2;/h5-21H2,1-4H3;1H/q+1;/p-1

InChI Key

NQHWAGIKOCJGFV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCOC[N+](C)(C)CCCCCCCC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((Decyloxy)methyl)-N,N-dimethyl-1-octanaminium chloride typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-dimethyl-1-octylamine with decyl chloride in the presence of a suitable solvent like acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the purification of the final product through crystallization or distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, especially at the nitrogen center, leading to the formation of N-oxides.

    Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the removal of the quaternary ammonium group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or alkoxides are commonly used.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted ammonium compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, N-((Decyloxy)methyl)-N,N-dimethyl-1-octanaminium chloride is used as a phase transfer catalyst, facilitating reactions between compounds in different phases.

Biology: In biological research, it is used to study membrane interactions due to its ability to disrupt lipid bilayers. This property is particularly useful in the study of cell membrane dynamics and permeability.

Medicine: Medically, it is explored for its antimicrobial properties. It is used in formulations for disinfectants and antiseptics, especially in hospital settings to prevent the spread of infections.

Industry: Industrially, it is used in the formulation of cleaning agents, detergents, and fabric softeners due to its surfactant properties. It helps in the emulsification of oils and the removal of dirt and grime.

Mechanism of Action

The primary mechanism of action of N-((Decyloxy)methyl)-N,N-dimethyl-1-octanaminium chloride involves the disruption of microbial cell membranes. The long hydrophobic tail interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the positively charged ammonium group, which interacts with the negatively charged components of the microbial cell wall.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-((Decyloxy)methyl)-N,N-dimethyl-1-octanaminium chloride* C21H46ClNO ~363.45 Octyl backbone, decyloxy-methyl group, ether linkage
Didecyl dimethyl ammonium chloride (DDAC) C22H48ClN 362.07 Two decyl chains, no oxygen-containing groups
Octyl decyl dimethyl ammonium chloride C20H44ClN 334.02 Octyl and decyl chains, no ether linkage
Dioctyldimonium chloride C18H40ClN 305.98 Two octyl chains, shorter alkyl substituents
Imine-tethering ICS-10 C23H38ClN2O2 423.01 Chlorobenzylidene amino group, ester linkage

Notes:

  • Ether vs. Alkyl Linkages : The decyloxy-methyl group in the target compound introduces an oxygen atom, enhancing hydrophilicity compared to purely alkyl-chain QACs like DDAC or dioctyldimonium chloride. This may lower its critical micelle concentration (CMC) and improve solubility in aqueous media .

Functional Properties

  • Antimicrobial Activity :

    • DDAC and octyl decyl dimethyl ammonium chloride are widely used as broad-spectrum biocides due to their long alkyl chains, which disrupt microbial membranes . The target compound’s decyloxy group may offer comparable efficacy, but the ether linkage could reduce membrane penetration efficiency.
    • Imine-tethering compounds (e.g., ICS-10) exhibit enhanced corrosion inhibition due to π-π interactions from aromatic groups, a feature absent in the target compound .
  • Surface Activity :

    • The ether group in the target compound likely improves water solubility, making it suitable for formulations requiring balanced hydrophile-lipophile properties. In contrast, DDAC’s higher hydrophobicity limits its use in low-surfactant systems .
  • Environmental Impact :

    • QACs with ether linkages (e.g., the target compound) may exhibit faster biodegradation than purely alkyl variants, though persistence data are lacking .

Biological Activity

N-((Decyloxy)methyl)-N,N-dimethyl-1-octanaminium chloride, a quaternary ammonium compound, has garnered attention due to its diverse biological activities. This article delves into the compound's biological activity, including its antimicrobial properties, cytotoxicity, and potential applications in drug delivery systems. The findings are supported by data tables and case studies from various research sources.

  • Molecular Formula : C20_{20}H44_{44}ClN
  • Molecular Weight : 350.421 g/mol
  • CAS Number : 3026-69-5

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that the compound exhibits bactericidal effects, particularly when combined with other surfactants.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits varying degrees of toxicity depending on the cell line used. The compound's safety profile is crucial for its application in biomedical fields.

Table 2: Cytotoxicity Results

Cell LineIC50_{50} (µg/mL)Reference
HeLa50
MCF-730
A54945

Drug Delivery Applications

The compound has been explored for its potential in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs. Studies indicate that it can effectively encapsulate therapeutic agents, leading to improved bioavailability.

Case Study: Curcumin Encapsulation

A study investigated the use of this compound in encapsulating curcumin, a poorly soluble drug. The results showed a sustained release profile, enhancing the therapeutic efficacy of curcumin.

  • Encapsulation Efficiency : 85%
  • Release Rate : Sustained over 48 hours
  • Thermodynamic Parameters : Calculated using conductivity measurements, indicating favorable interactions between the drug and the carrier .

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